![molecular formula C22H28N2O4S B2544427 4-tert-butyl-N-[4-(4-morpholinylcarbonyl)benzyl]benzenesulfonamide CAS No. 690644-12-3](/img/structure/B2544427.png)
4-tert-butyl-N-[4-(4-morpholinylcarbonyl)benzyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines. In one study, 4-tert-butylphenyl sulfonyl chloride was reacted with 3-picolylamine in the presence of triethylamine to produce 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide . Another approach to synthesizing benzenesulfonamide derivatives is demonstrated by the preparation of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides, which were synthesized from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide . These methods highlight the versatility of sulfonamide chemistry in generating a wide array of compounds with potential biological activities.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be quite complex, with the potential for extensive intermolecular interactions. For instance, the crystal structure of 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide revealed a triclinic space group with significant π-π interactions and a nearly linear intermolecular N–H···N hydrogen bond, which could influence the compound's properties and reactivity . These structural features are crucial for understanding the behavior of these molecules in various environments.
Chemical Reactions Analysis
Sulfonamides can undergo a variety of chemical reactions. An unusual alkyl splitting reaction was observed for 4-acetylamino-N-(3,5-di-tert-butyl-4-hydroxybenzyl)benzenesulfonamide when treated with an alkali solution, leading to the elimination of 2,6-di-tert-butyl-4-methylenecyclohexa-2,5-dienone . This reaction is noteworthy because amides typically resist such transformations, indicating that the tert-butyl groups may play a role in stabilizing the intermediate or transition state leading to the observed product.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structures. The extensive π-π interactions and hydrogen bonding observed in the crystal structure of 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide suggest that these compounds may have unique solubility and stability characteristics . Additionally, the bioactivity studies on new sulfonamide derivatives indicate that substituents on the phenyl ring can significantly affect the compounds' cytotoxicity and enzyme inhibition properties, such as their action against carbonic anhydrase . These findings underscore the importance of structural features in determining the biological and chemical behavior of sulfonamide compounds.
properties
IUPAC Name |
4-tert-butyl-N-[[4-(morpholine-4-carbonyl)phenyl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-22(2,3)19-8-10-20(11-9-19)29(26,27)23-16-17-4-6-18(7-5-17)21(25)24-12-14-28-15-13-24/h4-11,23H,12-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLKTALCPLLBPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

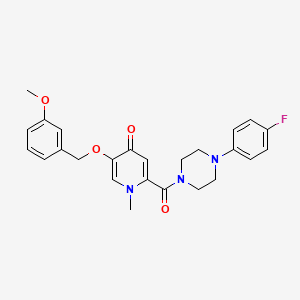

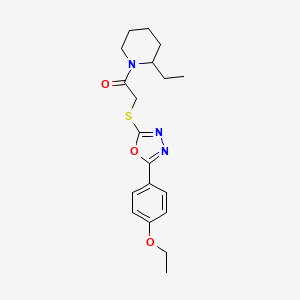
![N-[[4-ethyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2544350.png)
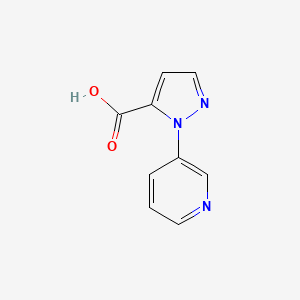
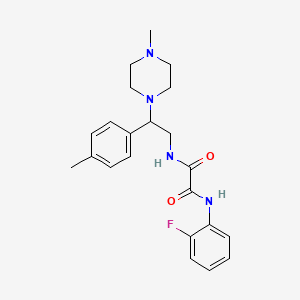
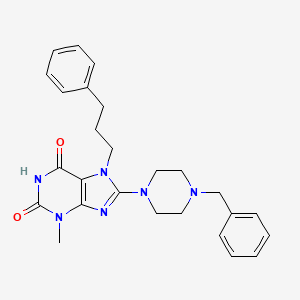
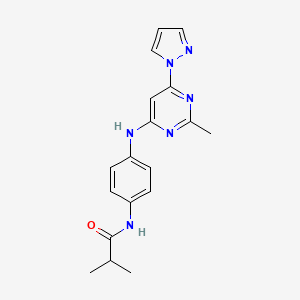
![1-(Azepan-1-yl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2544356.png)
![Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B2544357.png)
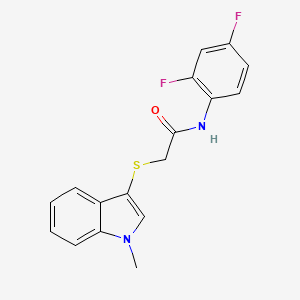
![1-(11-Azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl)-2-chloroethanone](/img/structure/B2544360.png)
![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2544362.png)
![1-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2544363.png)